methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Description
This compound is a highly substituted oxane derivative featuring a complex stereochemical arrangement and multiple protective/acyl groups. Its structure includes:
- Acetamido and acetyloxy groups at positions 5 and 4 of the oxane ring.
- A triacetyloxypropyl side chain at position 4.
- A 3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl substituent at position 2.
Its structural complexity requires advanced analytical techniques (e.g., 2D-HPTLC, NMR) for characterization, as highlighted in studies on related Populus bud metabolites and salternamide derivatives .
Properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H57NO22/c1-30(56)55-43-40(69-32(3)58)27-54(53(64)66-7,76-46(43)44(71-34(5)60)41(70-33(4)59)28-67-31(2)57)77-47-45(74-50(62)36-19-13-9-14-20-36)42(29-68-49(61)35-17-11-8-12-18-35)73-52(72-39-25-23-38(65-6)24-26-39)48(47)75-51(63)37-21-15-10-16-22-37/h8-26,40-48,52H,27-29H2,1-7H3,(H,55,56)/t40-,41+,42+,43+,44+,45-,46+,47-,48-,52-,54-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNICDVYFYXDKKN-SPFNTYQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H57NO22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Protection and Deprotection Steps: Protecting groups are used to mask reactive sites during intermediate steps.
Glycosylation Reactions: Formation of glycosidic bonds between sugar moieties.
Acylation and Benzoylation: Introduction of acyl and benzoyl groups using reagents like acetic anhydride and benzoyl chloride.
Oxidation and Reduction: Adjusting oxidation states of specific atoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Chemistry: Streamlining reactions to improve efficiency and scalability.
Purification Techniques: Use of chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to replace leaving groups with desired nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Acylating Agents: Acetic anhydride, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Provides insights into the mechanisms of multi-step organic reactions.
Biology
Biochemical Probes: Used to study enzyme-substrate interactions and metabolic pathways.
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Medicine
Therapeutic Agents: Potential use in the development of new drugs targeting specific diseases.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of such a complex compound would depend on its specific interactions with biological targets. Typically, these compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s benzoyloxy and 4-methoxyphenoxy groups distinguish it from analogs like ’s compound, which has simpler phenoxy substituents.
Stereochemical Complexity : Unlike the racemic mixture in ’s compound, the target’s defined stereochemistry (2S,4S,5R,6R) is critical for bioactivity, as seen in glycosides with antiviral properties .
Molecular Weight and Solubility : The target’s higher molecular weight (estimated ~1,000 g/mol) compared to analogs (e.g., 468 g/mol in ) may limit aqueous solubility, necessitating formulation optimization .
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
